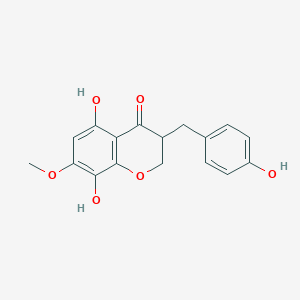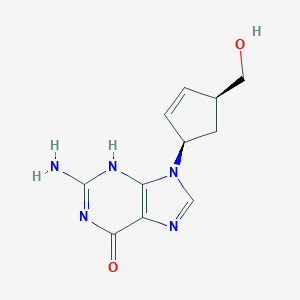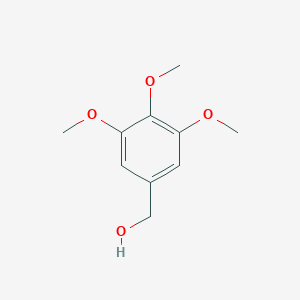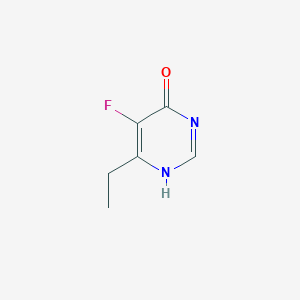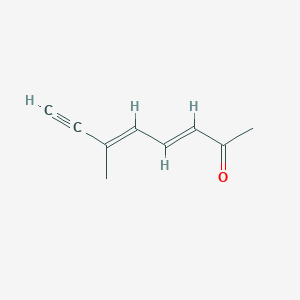
(1S)-1-(4-氟苯基)丙醇
描述
(1S)-1-(4-fluorophenyl)propan-1-ol, also known as (1S)-1-fluoro-1-phenylpropane-1-ol, is an organic compound that is used as a synthetic intermediate in various scientific applications. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 145°C. This compound is a chiral alcohol that is optically active and has been studied extensively for its potential applications in various fields.
科学研究应用
多巴胺转运蛋白抑制
化合物 1-(4-(2-((双(4-氟苯基)甲基)亚磺酰)乙基)-哌嗪-1-基)-丙烷-2-醇,(1S)-1-(4-氟苯基)丙醇的衍生物,已被研究其在精神兴奋剂滥用中的潜在治疗作用。它有效地减少了大鼠对可卡因和甲基苯丙胺的强化作用,而本身并不表现出精神兴奋剂行为。该化合物显示出改善的多巴胺转运蛋白 (DAT) 亲和力和中等代谢稳定性,表明其作为精神兴奋剂使用障碍治疗的潜力 (Slack 等人,2020)。
抗精神病潜力
另一种衍生物 8-[3-[双(4-氟苯基)氨基]丙基]-1-苯基-1,3,8-三氮杂螺[4.5]癸烷-4-酮,在生化和行为药理学测试模型中显示出抗精神病特征。与其他抗精神病药物相比,该化合物显示出有希望的特征,神经系统副作用的倾向较小,表明其在治疗精神疾病中的潜力 (Wise 等人,1985)。
鞘氨醇-1-磷酸受体靶向
一项研究评估了靶向鞘氨醇-1-磷酸受体 (S1PR) 1 的放射性示踪剂,由于其在多发性硬化症和其他疾病中的作用,该受体具有临床意义。放射性示踪剂在炎症性疾病的动物模型中显示出前景,并且在人类参与者中证实了其安全性和剂量学 (Brier 等人,2022)。
抗肿瘤活性
化合物 CHM-1-P-Na,CHM-1 [2-(2-氟苯基)-6,7-亚甲二氧基喹啉-4-酮] 的亲水性前药,在临床前模型中表现出优异的抗肿瘤活性。它对乳腺癌细胞引起凋亡效应,其内源性有丝分裂纺锤体检查点蛋白水平与细胞对微管破坏的反应相关。该化合物作为抗癌临床试验候选物开发极具前景 (Chou 等人,2010)。
属性
IUPAC Name |
(1S)-1-(4-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNKDCZWGZSHNR-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

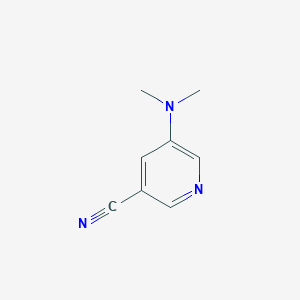
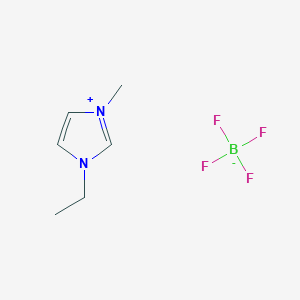

![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)

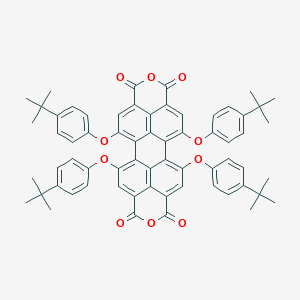
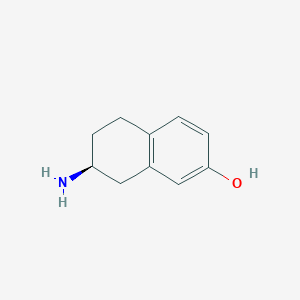
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
